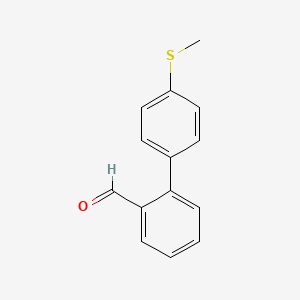

4'-Methylsulfanyl-biphenyl-2-carbaldehyde

Beschreibung

4'-Methylsulfanyl-biphenyl-2-carbaldehyde is a biphenyl derivative featuring a methylsulfanyl (-SMe) substituent at the 4'-position and a carbaldehyde (-CHO) group at the 2-position. The biphenyl scaffold provides rigidity and planar geometry, while the electron-donating methylsulfanyl group and electron-withdrawing aldehyde moiety create a polarized electronic environment. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials chemistry, where its aldehyde group enables condensation reactions (e.g., formation of hydrazones or Schiff bases).

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGKDSFKKXRHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde typically involves the following steps:

Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl structure is replaced by a methylsulfanyl group.

Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl derivative reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

While specific industrial production methods for 4’-Methylsulfanyl-biphenyl-2-carbaldehyde are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Methylsulfanyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: 4’-Methylsulfanyl-biphenyl-2-carboxylic acid.

Reduction: 4’-Methylsulfanyl-biphenyl-2-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4’-Methylsulfanyl-biphenyl-2-carbaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: In proteomics research to study protein interactions and modifications.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde depends on its specific application. In proteomics research, it may interact with proteins through covalent bonding or non-covalent interactions, affecting protein structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that can be studied for various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share structural similarities with 4'-Methylsulfanyl-biphenyl-2-carbaldehyde:

Key Differences and Implications

Electron-Donating vs. In contrast, Impurity H’s bromomethyl group (-CH₂Br) is electron-withdrawing, enhancing its susceptibility to nucleophilic substitution . The aldehyde group (-CHO) in the target compound is more reactive toward nucleophiles than the carboxylate ester (-COOCH₃) in Impurity H, which is prone to hydrolysis.

Biological Activity :

- The benzimidazole-containing analog from likely exhibits biological activity due to benzimidazole’s role in inhibiting enzymes (e.g., proton pumps or kinases). The target compound lacks this heterocycle, suggesting divergent applications .

Solubility and Stability :

Reactivity Trends

- Aldehyde vs. Ester : The target compound’s aldehyde can form hydrazones or undergo Grignard reactions, while Impurity H’s ester group may hydrolyze to a carboxylic acid under basic conditions.

- Sulfanyl vs. Bromine : The methylsulfanyl group is less reactive than bromine in substitution reactions but may participate in oxidation reactions to form sulfoxides or sulfones.

Biologische Aktivität

4'-Methylsulfanyl-biphenyl-2-carbaldehyde (also referred to as 4'-Methylsulfanyl-biphenyl-2-aldehyde) is an organic compound characterized by its biphenyl structure with a methylsulfanyl group and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C14H12OS

- IUPAC Name : 2-(4-methylsulfanylphenyl)benzaldehyde

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl group may enhance lipophilicity, improving membrane permeability, while the aldehyde group can facilitate interactions with nucleophilic sites on proteins.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated a series of biphenyl derivatives for their antibacterial activity. Among these, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds highlights the importance of the methylsulfanyl and aldehyde groups:

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | Moderate antibacterial and anticancer activity |

| 4'-Methyl-biphenyl-2-carbaldehyde | Structure | Lower activity due to lack of sulfanyl group |

| Biphenyl-2-carbaldehyde | Structure | Minimal activity due to absence of both functional groups |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Initial studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion pathways. Toxicity studies are also crucial, as preliminary data suggest low cytotoxicity towards non-cancerous cells at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.